

Solubility Profile of α -Angelica Lactone in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α -Angelica lactone in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis processes where α -Angelica lactone is utilized as a starting material or intermediate.

Quantitative Solubility Data

The solubility of α -Angelica lactone was determined at 25°C in various organic solvents. The data are presented in Table 1 to facilitate easy comparison and selection of appropriate solvent systems for different applications.

Solvent	Solubility (g/L)
N,N-Dimethylformamide (DMF)	1031.04
Methanol	655.15
Acetone	521.52
1,4-Dioxane	510.46
Ethanol	474.88
Acetonitrile	467.49
Isopropanol	393.39
Methyl Acetate	326.12
n-Propanol	314.83
n-Butanol	231.11
Isobutanol	219.39
Ethyl Acetate	211.18
Water	102.57[1]
Toluene	70.46
Chloroform	Soluble[2][3]

Note: "Soluble" indicates qualitative data where specific quantitative values were not available in the cited literature.

Experimental Protocols

The following section outlines a standard experimental methodology for determining the solubility of α -Angelica lactone in organic solvents, based on the widely accepted isothermal shake-flask method. This method is considered a reliable technique for obtaining equilibrium solubility data.

Materials and Equipment

- Solute: α -Angelica lactone (purity \geq 98%)
- Solvents: A range of organic solvents of analytical grade or higher purity.
- Apparatus:
 - Analytical balance (accurate to ± 0.1 mg)
 - Vials or flasks with screw caps or glass stoppers
 - Constant temperature orbital shaker or water bath with shaking capabilities
 - Syringe filters (e.g., 0.45 μm PTFE)
 - Volumetric flasks and pipettes
 - Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)
 - Centrifuge (optional)

Experimental Procedure: Isothermal Shake-Flask Method

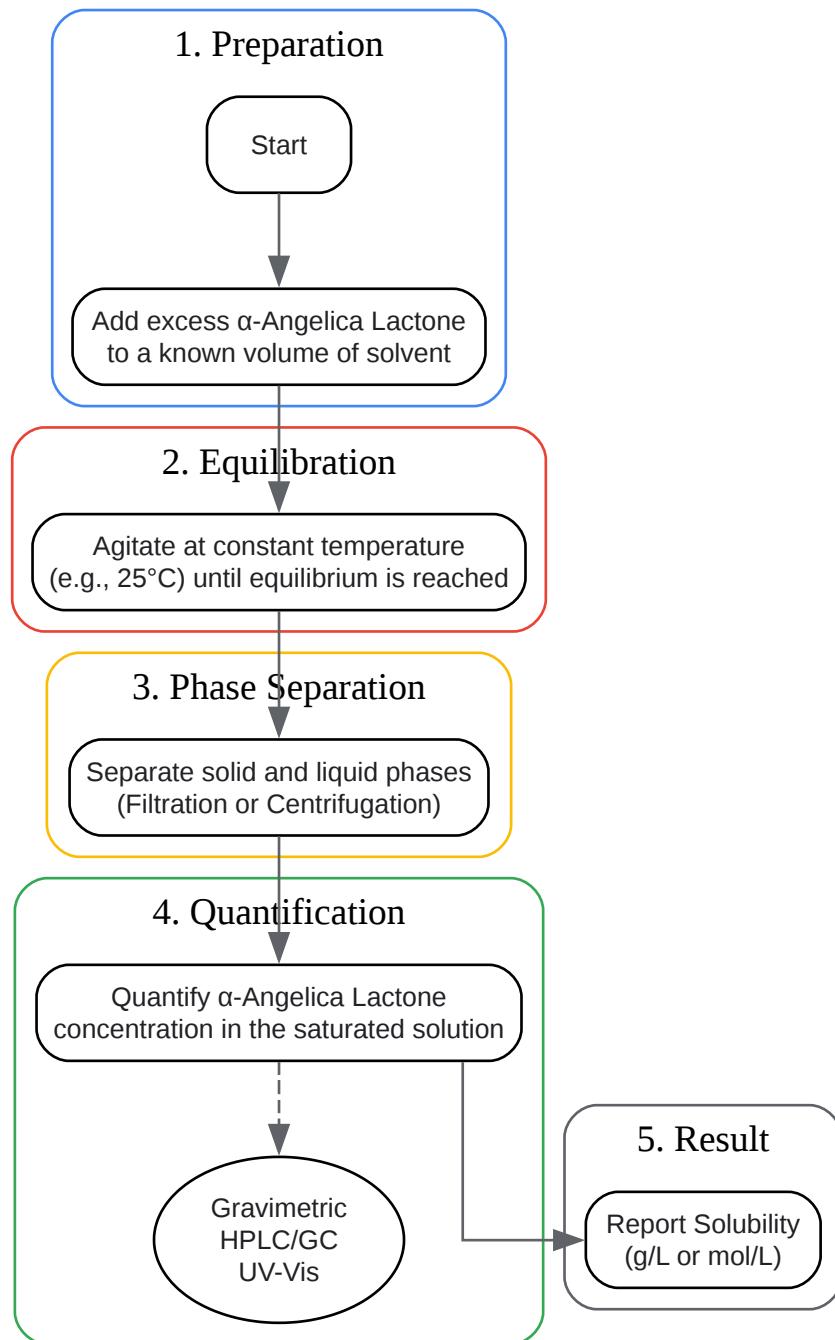
- Preparation of Supersaturated Solutions: An excess amount of α -Angelica lactone is added to a known volume of the selected organic solvent in a sealed vial or flask. The addition of an excess of the solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.
- Equilibration: The vials are placed in a constant temperature shaker set at the desired temperature (e.g., 25°C). The mixtures are then agitated for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and the solute, and it is recommended to determine this experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by:
 - Filtration: A sample of the supernatant is withdrawn using a syringe and filtered through a solvent-compatible syringe filter (e.g., 0.45 μ m PTFE) to remove any undissolved particles. It is important to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.
 - Centrifugation: The vials can be centrifuged at a high speed to pellet the undissolved solid, and then a sample of the clear supernatant is carefully withdrawn.
- Quantification of Solute Concentration: The concentration of α -Angelica lactone in the clear, saturated filtrate or supernatant is determined using a validated analytical method.
 - Gravimetric Analysis: A known volume of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute), and the container with the dried residue is weighed. The mass of the dissolved solute can then be determined.
 - Chromatographic Methods (HPLC/GC): The saturated solution is appropriately diluted with the mobile phase or a suitable solvent, and the concentration is determined by comparing the peak area of the sample to a calibration curve prepared using standard solutions of α -Angelica lactone of known concentrations.
 - Spectroscopic Methods (UV-Vis): If α -Angelica lactone exhibits significant UV absorbance in the chosen solvent, a calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at a specific wavelength. The concentration of the diluted saturated solution can then be determined from its absorbance.
- Data Reporting: The solubility is typically reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of α -Angelica lactone.



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Caption: Workflow for determining the solubility of α -Angelica lactone.

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